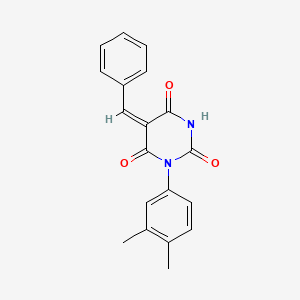
5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidinetrione derivative that has been synthesized using various methods, including solvent-free synthesis, microwave-assisted synthesis, and others. The purpose of
作用机制
The mechanism of action of 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that this compound exerts its antiproliferative and neuroprotective effects by inhibiting the activity of various enzymes, including tyrosine kinase and acetylcholinesterase.
Biochemical and Physiological Effects
Studies have shown that 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has various biochemical and physiological effects. One of the most significant effects is its ability to induce apoptosis, which is programmed cell death. This compound has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. Additionally, studies have shown that this compound has antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential therapeutic applications. This compound has shown promising results in various scientific research areas, including cancer research and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its effectiveness.
未来方向
There are several future directions for the scientific research of 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as Parkinson's disease. Another direction is to study the structure-activity relationship of this compound to identify more potent derivatives with improved bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been carried out using various methods. One of the most common methods is solvent-free synthesis, which involves the reaction of 3,4-dimethylbenzaldehyde and barbituric acid in the presence of a catalytic amount of p-toluenesulfonic acid. Another method is microwave-assisted synthesis, which involves the reaction of 3,4-dimethylbenzaldehyde and barbituric acid in the presence of a catalytic amount of ammonium acetate under microwave irradiation.
科学研究应用
5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential therapeutic applications in various scientific research areas. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another potential application is in the field of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that this compound has neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are known to be involved in the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
(5E)-5-benzylidene-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-8-9-15(10-13(12)2)21-18(23)16(17(22)20-19(21)24)11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIWQAKBOAUAEG-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5180602.png)
![N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5180605.png)
![8-ethoxy-4,4-dimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5180608.png)
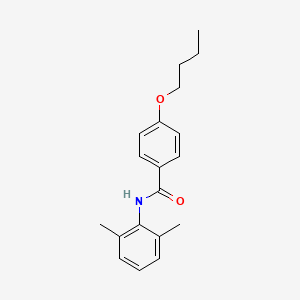
![5-{2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180618.png)
![N-cyclohexyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5180625.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5180632.png)

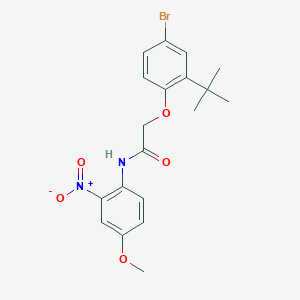
![methyl 3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5180668.png)
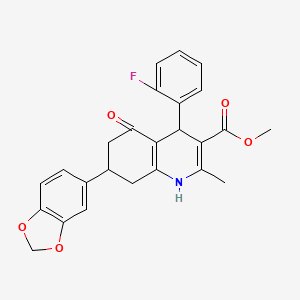
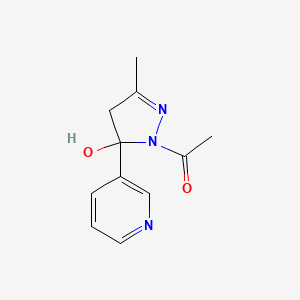
![10-[(cyclohexylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5180708.png)
